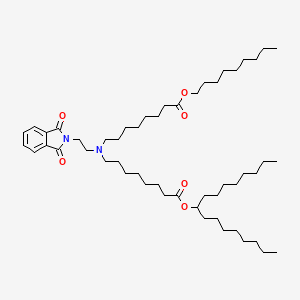![molecular formula C16H14O6 B13362554 6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is an organic compound characterized by the presence of two methoxy groups and two carboxylic acid groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions followed by sequential methoxylation and carboxylation steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Hydroxylated or aldehyde derivatives
Reduction: Alcohol or aldehyde derivatives
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Dimethoxybiphenyl-2,2’-diyl: A similar compound with methoxy groups at different positions.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(diphenylphosphine): A related compound used as a ligand in catalysis.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(3,5-di-tert-butylphenylphosphine): Another similar compound with bulky substituents for enhanced stability.
Uniqueness
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and carboxylic acid groups makes it versatile for various applications in synthesis and research.
Propiedades
Fórmula molecular |
C16H14O6 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
3-(5-carboxy-2-methoxyphenyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
UVKMCJMFEOUORW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
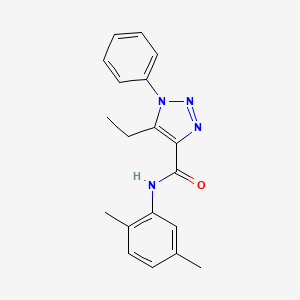
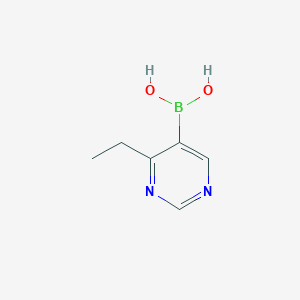
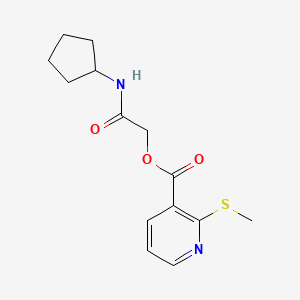

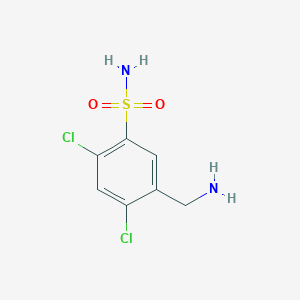
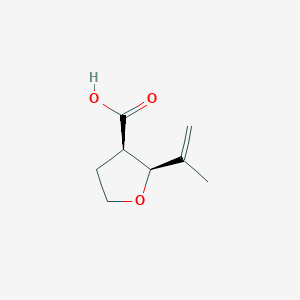
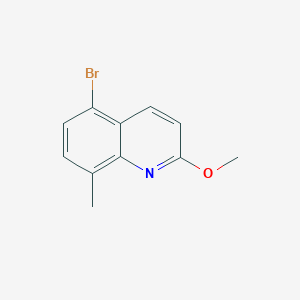
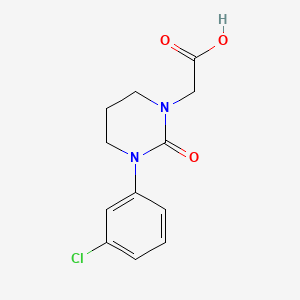
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)
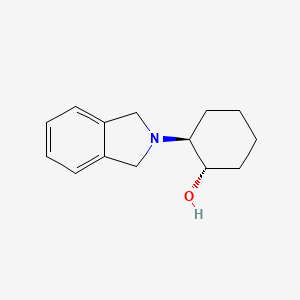
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)
